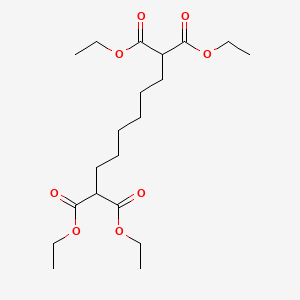

Tetraethyl octane-1,1,8,8-tetracarboxylate

Description

Properties

CAS No. |

86244-66-8 |

|---|---|

Molecular Formula |

C20H34O8 |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

tetraethyl octane-1,1,8,8-tetracarboxylate |

InChI |

InChI=1S/C20H34O8/c1-5-25-17(21)15(18(22)26-6-2)13-11-9-10-12-14-16(19(23)27-7-3)20(24)28-8-4/h15-16H,5-14H2,1-4H3 |

InChI Key |

JKXFMUASODJEJG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCCCCCC(C(=O)OCC)C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Tetraethyl Octane 1,1,8,8 Tetracarboxylate

Precursor Chemical Synthesis and Functional Group Transformations

The foundation of tetraethyl octane-1,1,8,8-tetracarboxylate synthesis lies in the careful selection and utilization of its precursor molecules. The intrinsic reactivity of these precursors is harnessed through specific functional group transformations to construct the target molecule's carbon skeleton.

Role of Diethyl Malonate as a Key Building Block

Diethyl malonate (C7H12O4) is a crucial component in this synthesis, serving as the primary nucleophilic building block. nih.gov Its utility stems from the acidity of the methylene (B1212753) protons located between the two carbonyl groups of the ester functionalities. This enhanced acidity allows for the facile deprotonation by a suitable base, generating a stabilized carbanion known as an enolate.

This enolate is a potent nucleophile, capable of attacking electrophilic carbon centers to form new carbon-carbon bonds. In the synthesis of this compound, two equivalents of the diethyl malonate enolate are required to react with a single molecule of the electrophilic precursor.

Utilization of 1,6-Dibromohexane (B150918) in the Formation of the Octane (B31449) Backbone

The octane backbone of the target molecule is introduced through the use of 1,6-dibromohexane (C6H12Br2). chemsrc.comnih.govyogiintermediates.com This symmetrical dihaloalkane acts as the electrophile in the reaction. The bromine atoms at the 1 and 6 positions are good leaving groups, making the terminal carbon atoms susceptible to nucleophilic attack.

The reaction with the diethyl malonate enolate proceeds via a nucleophilic substitution mechanism, where the enolate displaces the bromide ions. This process occurs sequentially at both ends of the 1,6-dibromohexane molecule, effectively linking two diethyl malonate units via the six-carbon chain of the hexane (B92381) derivative. This key step establishes the eight-carbon chain that forms the core of this compound.

Alkylation and Carbon-Carbon Bond Formation Strategies

Bis-Alkylation of Diethyl Malonate: Principles and Optimization

The reaction between diethyl malonate and 1,6-dibromohexane is a classic example of a bis-alkylation. In this process, two molecules of the nucleophilic diethyl malonate enolate react with one molecule of the electrophilic 1,6-dibromohexane.

Reaction Principles: The first step is the deprotonation of diethyl malonate by a base to form the enolate. This enolate then attacks one of the brominated carbon atoms of 1,6-dibromohexane in an SN2 reaction, forming an intermediate, 2-(6-bromohexyl) diethyl malonate. google.com A second deprotonation event occurs on a second molecule of diethyl malonate, which then attacks the remaining brominated carbon of the intermediate, resulting in the formation of this compound.

Optimization: To achieve a high yield of the desired bis-alkylated product and minimize side reactions, such as mono-alkylation or polymerization, careful control of reaction conditions is necessary. Key parameters for optimization include:

Stoichiometry: A slight excess of diethyl malonate may be used to ensure the complete consumption of the 1,6-dibromohexane.

Base Selection: The choice of base is critical. Strong bases like sodium ethoxide are commonly used to ensure complete deprotonation of the diethyl malonate.

Solvent: The solvent must be able to dissolve the reactants and be inert under the reaction conditions. Anhydrous ethanol (B145695) is a common choice.

Temperature: The reaction is typically carried out at an elevated temperature to increase the reaction rate, but excessive heat can lead to side reactions.

A potential side reaction is the formation of multi-substituted impurities, which can lower the yield of the desired product. google.com

Base-Mediated Condensation and Coupling Approaches in Tetracarboxylate Synthesis

The condensation reaction is facilitated by the presence of a strong base. The base serves to deprotonate the diethyl malonate, generating the reactive enolate nucleophile. This base-mediated approach is a cornerstone of many carbon-carbon bond-forming reactions in organic synthesis.

In the context of tetracarboxylate synthesis, the coupling of the two diethyl malonate units with the 1,6-dibromohexane linker is a direct result of this base-mediated strategy. The efficiency of the coupling is dependent on the strength of the base and its ability to generate a sufficient concentration of the enolate in the reaction mixture.

Esterification Processes for this compound Assembly

In the specific synthesis of this compound from diethyl malonate and 1,6-dibromohexane, the ester groups are already present in the diethyl malonate precursor. Therefore, a separate esterification step is not required to form the final product. The ethyl ester functionalities of the two diethyl malonate molecules are carried through the reaction unchanged.

However, the principles of esterification are fundamental to the synthesis of the diethyl malonate precursor itself. Diethyl malonate is typically prepared by the Fischer esterification of malonic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the ethanol, and subsequent elimination of water to form the ester.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Diethyl Malonate, 1,6-Dibromohexane | Strong Base (e.g., Sodium Ethoxide), Anhydrous Ethanol, Heat | This compound |

Direct Esterification Techniques from Octane-1,1,8,8-tetracarboxylic Acid

Direct esterification, particularly the Fischer-Speier esterification, is a primary and acid-catalyzed method for producing esters from carboxylic acids and alcohols. In the context of synthesizing this compound, this would involve the reaction of octane-1,1,8,8-tetracarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.

The precursor, octane-1,1,8,8-tetracarboxylic acid, is typically prepared via a malonic ester synthesis. This involves the dialkylation of two equivalents of diethyl malonate with one equivalent of 1,6-dibromohexane, followed by hydrolysis of the resulting tetraester and subsequent decarboxylation to yield the tetracarboxylic acid.

The direct esterification reaction is an equilibrium process. To favor the formation of the tetraethyl ester, an excess of ethanol is used, and the water produced during the reaction is often removed, for instance, by azeotropic distillation using a Dean-Stark apparatus. Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

A representative procedure for the direct esterification of a polycarboxylic acid is as follows:

Octane-1,1,8,8-tetracarboxylic acid is dissolved in a large excess of absolute ethanol.

A catalytic amount of concentrated sulfuric acid is cautiously added to the mixture.

The reaction mixture is heated to reflux for a period sufficient to drive the reaction to completion, typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Upon completion, the excess ethanol is removed under reduced pressure.

The residue is then worked up by neutralizing the acid catalyst, typically with a mild base like sodium bicarbonate solution, followed by extraction with an organic solvent.

The organic layer is washed, dried, and concentrated to yield the crude this compound, which can be further purified by distillation or chromatography.

| Parameter | Condition |

| Reactants | Octane-1,1,8,8-tetracarboxylic Acid, Ethanol (excess) |

| Catalyst | Concentrated Sulfuric Acid or p-Toluenesulfonic Acid |

| Temperature | Reflux temperature of ethanol |

| Reaction Time | 8-24 hours (typical) |

| Work-up | Neutralization, Extraction, and Purification |

Transesterification as a Route to Tetraethyl Derivatives

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be employed to synthesize this compound, for example, from a corresponding tetramethyl ester. This route is particularly useful if the methyl ester is more readily available or if milder reaction conditions are desired.

The reaction can be catalyzed by either an acid or a base. In a typical acid-catalyzed transesterification, a proton source activates the carbonyl group of the starting ester, making it more susceptible to nucleophilic attack by the alcohol. For base-catalyzed transesterification, a strong base is used to deprotonate the alcohol, forming a more potent nucleophile.

To drive the equilibrium towards the desired tetraethyl ester, a large excess of ethanol is used. The lower boiling point of the displaced alcohol (in this case, methanol) allows for its removal by distillation, further shifting the equilibrium.

A general procedure for the transesterification to a tetraethyl derivative would be:

The starting tetra-alkyl ester (e.g., tetramethyl octane-1,1,8,8-tetracarboxylate) is dissolved in a large excess of absolute ethanol.

A catalytic amount of an acid (e.g., sulfuric acid) or a base (e.g., sodium ethoxide) is added.

The mixture is heated to reflux, and the lower-boiling alcohol byproduct is continuously removed from the reaction mixture.

The progress of the reaction is monitored until the starting ester is consumed.

The reaction mixture is then cooled, and the catalyst is neutralized.

The excess ethanol is removed by distillation, and the crude product is purified.

| Parameter | Condition |

| Reactants | Tetramethyl Octane-1,1,8,8-tetracarboxylate, Ethanol (large excess) |

| Catalyst | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) |

| Temperature | Reflux temperature of ethanol |

| Key Step | Removal of the lower-boiling alcohol byproduct |

| Purification | Distillation or Chromatography |

Chemical Reactivity and Advanced Transformations of Tetraethyl Octane 1,1,8,8 Tetracarboxylate

Reactions at the Ester Functionalities

The four ethyl ester groups in Tetraethyl octane-1,1,8,8-tetracarboxylate are primary sites for chemical modification. These transformations allow for the conversion of the tetraester into a range of other functional molecules, highlighting its utility as a versatile building block.

The hydrolysis of the four ester groups in this compound to the corresponding tetracarboxylic acid, Octane-1,1,8,8-tetracarboxylic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and an excess of water, the ester groups are protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then eliminates ethanol (B145695) to yield the carboxylic acid. This process is reversible, and the use of a large excess of water is necessary to drive the equilibrium towards the formation of the tetracarboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, results in the saponification of the ester groups. The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture is required to protonate the carboxylate ions and yield the free tetracarboxylic acid.

The resulting Octane-1,1,8,8-tetracarboxylic acid is a polyfunctional molecule with significant synthetic potential. Its four carboxylic acid groups can be further functionalized, for example, through conversion to acid chlorides, amides, or other esters. This opens up possibilities for the synthesis of polymers, metal-organic frameworks (MOFs), and other complex architectures where a long-chain, tetra-functionalized building block is required.

Table 1: General Conditions for Ester Hydrolysis

| Condition | Reagents | General Mechanism | Product |

| Acidic | Strong acid (e.g., HCl, H₂SO₄), excess H₂O | Protonation of carbonyl, nucleophilic attack by H₂O | Carboxylic acid |

| Basic | Strong base (e.g., NaOH, KOH), H₂O, followed by acid workup | Nucleophilic attack by OH⁻, formation of carboxylate salt, then protonation | Carboxylic acid |

The decarboxylation of Octane-1,1,8,8-tetracarboxylic acid, obtained from the hydrolysis of the parent tetraester, is a synthetically useful reaction. Malonic acids and their derivatives are known to undergo decarboxylation upon heating, a reaction that proceeds through a cyclic transition state. nih.gov

Upon heating, each pair of geminal carboxylic acid groups in Octane-1,1,8,8-tetracarboxylic acid can lose a molecule of carbon dioxide. The reaction is thought to proceed through a six-membered cyclic transition state involving one of the carboxylic acid groups and the carbonyl oxygen of the adjacent carboxylic acid. This concerted process results in the formation of an enol intermediate, which then tautomerizes to the more stable dicarboxylic acid product.

Complete decarboxylation of both malonic acid moieties would lead to the formation of decanedioic acid (sebacic acid). This transformation provides a synthetic route from a tetraester to a linear dicarboxylic acid, effectively removing the two malonate carbons as carbon dioxide. Sebacic acid is a valuable monomer in the production of polyamides, polyesters, and plasticizers. The ability to convert a readily accessible tetraester into this important industrial chemical highlights a significant synthetic implication of this decarboxylation pathway.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. researchgate.net For this compound, this reaction allows for the replacement of the ethyl groups with other alkyl or aryl groups, thereby diversifying the properties of the molecule. This can be catalyzed by either acids or bases. researchgate.net

Acid-Catalyzed Transesterification: In the presence of an acid catalyst and a large excess of a different alcohol (R'OH), the carbonyl oxygen of the ethyl ester is protonated, making it more susceptible to nucleophilic attack by the new alcohol. The subsequent tetrahedral intermediate can then eliminate ethanol to form the new ester. The use of the new alcohol as the solvent helps to drive the equilibrium towards the desired product.

Base-Catalyzed Transesterification: A strong base can deprotonate the incoming alcohol to form a more nucleophilic alkoxide (R'O⁻). This alkoxide then attacks the carbonyl carbon of the ethyl ester, leading to a tetrahedral intermediate. Elimination of the ethoxide ion yields the new ester. To prevent saponification as a side reaction, anhydrous conditions are typically employed.

This diversification of the ester groups can be used to modify the physical properties of the molecule, such as its solubility, boiling point, and viscosity. It also allows for the introduction of functionalized alcohol moieties, which could then be used for further synthetic transformations.

Skeletal Rearrangements and Cyclization Reactions

The structure of this compound, with its two reactive malonate units separated by a flexible six-carbon chain, is well-suited for intramolecular reactions that can lead to the formation of complex cyclic and polycyclic structures.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. chemrxiv.orgresearchgate.net In the case of this compound, a double Dieckmann condensation could potentially lead to the formation of bicyclic structures.

In the presence of a strong base, such as sodium ethoxide, an α-proton of one of the malonate groups can be removed to form an enolate. This enolate can then act as a nucleophile and attack one of the carbonyl carbons of the other malonate group. The feasibility of this intramolecular cyclization would depend on the chain length separating the two reactive centers. For this compound, the six-carbon spacer (-(CH₂)₆-) between the two malonate groups would lead to the formation of a large ring, which is generally not favored in a simple Dieckmann condensation.

However, a stepwise approach or the use of templates could potentially facilitate such cyclizations. Furthermore, if the octane (B31449) chain itself contained reactive sites, more complex cyclizations leading to bridged or fused bicyclic and even tricyclic systems could be envisioned. The synthesis of various bicyclo[m.n.k]alkane derivatives has been achieved through intramolecular enolate alkylation sequences, demonstrating the potential for forming complex polycyclic systems from appropriately functionalized acyclic precursors. nih.govchemrxiv.orgresearchgate.net

While the primary reactivity of this compound lies at the ester functionalities, the central octane chain presents a target for selective functionalization, albeit a more challenging one. The C-H bonds of the methylene (B1212753) groups in the octane backbone are generally unreactive. However, modern synthetic methods, such as transition-metal-catalyzed C-H activation, could potentially be employed for their selective functionalization.

Mechanistic Investigations of this compound Reactivity

Detailed mechanistic investigations are crucial for understanding and predicting the behavior of a chemical compound in various reactions. Such studies involve a combination of experimental techniques and computational modeling to map out the step-by-step transformations that molecules undergo.

Elucidation of Reaction Pathways and Intermediate Species

Currently, there is a lack of specific, publicly available research that delineates the reaction pathways and identifies the transient intermediate species involved in the transformations of this compound. General principles of ester reactivity suggest that it would undergo reactions such as hydrolysis, transesterification, and reduction under appropriate conditions. However, without specific studies, the precise nature of intermediates, such as tetrahedral intermediates in hydrolysis or enolates in base-catalyzed reactions, for this particular molecule is speculative.

Hypothetical Reaction Pathways and Intermediates

| Reaction Type | Reagents | Potential Intermediates | Expected Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | Protonated carbonyl species, Tetrahedral intermediate | Octane-1,1,8,8-tetracarboxylic acid, Ethanol |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH, H₂O | Tetrahedral intermediate | Sodium octane-1,1,8,8-tetracarboxylate, Ethanol |

| Transesterification | R'OH, Acid or Base catalyst | Tetrahedral intermediate | Corresponding tetraester of R'OH, Ethanol |

This table is based on general chemical principles and does not represent experimentally verified data for this compound.

Transition State Analysis and Kinetic Considerations

Detailed transition state analysis and kinetic studies provide quantitative insights into reaction rates and the energy barriers that must be overcome for a reaction to proceed. This information is vital for optimizing reaction conditions and controlling product formation. At present, there are no specific published kinetic data or transition state analyses for reactions involving this compound.

Computational chemistry could serve as a powerful tool to model the transition states of its potential reactions. Such analyses would involve calculating the energy of the transition state structures to determine the activation energy for various reaction pathways.

Anticipated Kinetic Parameters for a Hypothetical Reaction

| Parameter | Description | Expected Influencing Factors |

|---|---|---|

| Rate Constant (k) | A measure of the reaction speed. | Temperature, Catalyst concentration, Solvent polarity |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Steric hindrance around the ester groups, Electronic effects |

This table presents theoretical kinetic parameters that would be relevant for studying the reactivity of this compound; however, specific values are not available without experimental or computational studies.

Structural Diversity: Derivatives and Analogs of Octane 1,1,8,8 Tetracarboxylate Esters

Variation in Alkyl Ester Moieties

One primary method for creating derivatives is to change the alkyl groups of the four ester functionalities. This is typically achieved by using different malonic esters in the initial synthesis.

The most direct analog is Tetramethyl octane-1,1,8,8-tetracarboxylate. In this compound, the four ethyl groups are replaced by methyl groups. This substitution leads to a lower molecular weight and is expected to alter the compound's physical properties, such as its boiling point and solubility. The synthesis would parallel that of the ethyl analog, utilizing dimethyl malonate in place of diethyl malonate.

Table 1: Comparison of Ethyl and Methyl Octane-1,1,8,8-tetracarboxylate Esters

| Feature | Tetraethyl octane-1,1,8,8-tetracarboxylate | Tetramethyl octane-1,1,8,8-tetracarboxylate (Predicted) |

|---|---|---|

| CAS Number | 86244-66-8 chemsrc.com | Not available |

| Molecular Formula | C₂₀H₃₄O₈ | C₁₆H₂₆O₈ |

| Synthesis Precursors | 1,6-Dibromohexane (B150918), Diethyl malonate chemsrc.com | 1,6-Dibromohexane, Dimethyl malonate |

| Ester Group | Ethyl (-CH₂CH₃) | Methyl (-CH₃) |

The synthesis can be extended to include higher, more complex alkyl esters. By employing malonic esters derived from alcohols like propanol, butanol, or isopropanol, a variety of derivatives can be produced. The introduction of longer, linear alkyl chains generally increases the van der Waals forces between molecules, leading to higher boiling points and decreased solubility in polar solvents.

Conversely, introducing branched alkyl groups, such as tert-butyl, can disrupt crystal packing and may lead to lower melting points compared to their linear isomers. The synthesis of these varied alkyl esters can be achieved through scalable, heterogeneously catalyzed esterification processes. nih.gov The use of branched starting materials is a known strategy for producing oleochemicals with specific physical properties for applications like cosmetics and lubricants. uni-oldenburg.de

Modulation of the Alkyl Chain Length and Branching

Another significant avenue for structural modification involves altering the length and structure of the central alkane chain that connects the two geminal dicarboxylate groups.

Shortening the central alkyl chain from eight carbons (derived from octane) to five (derived from pentane) yields pentane-1,1,5,5-tetracarboxylate esters. The tetramethyl analog, tetramethyl pentane-1,1,5,5-tetracarboxylate, has the molecular formula C₁₃H₂₀O₈. echemi.com This class of compounds would typically be synthesized using a 1,3-dihalopentane as the starting material in the reaction with a malonic ester. The shorter chain length brings the bulky tetracarboxylate groups closer together, potentially increasing steric hindrance and influencing the molecule's conformational flexibility.

Further shortening the chain leads to fundamental building blocks in organic synthesis.

Ethane-1,1,2,2-tetracarboxylate: The tetramethyl ester of this compound is a well-characterized solid. echemi.com It is used as a stabilizing agent in organic reactions and can be analyzed via reverse-phase HPLC. biosynth.comsielc.com

Propane-1,1,3,3-tetracarboxylate: The tetramethyl ester is a liquid at room temperature and serves as a building block in the synthesis of polymers, resins, and other specialty chemicals. myskinrecipes.comchemsrc.com Its multifunctional structure makes it a versatile intermediate for creating materials with tailored properties. myskinrecipes.com

Table 2: Properties of Short-Chain Tetracarboxylate Analogs (Tetramethyl Esters)

| Compound | CAS Number | Molecular Formula | Key Physical Properties |

|---|---|---|---|

| Tetramethyl ethane-1,1,2,2-tetracarboxylate | 5464-22-2 molport.com | C₁₀H₁₄O₈ molport.com | Melting Point: 134-136 °C; Density: 1.258 g/cm³ echemi.com |

| Tetramethyl propane-1,1,3,3-tetracarboxylate | 28781-92-2 chemsrc.com | C₁₁H₁₆O₈ chemsrc.com | Boiling Point: 294.9°C; Density: 1.228 g/cm³ chemsrc.com |

Conversely, the central alkyl chain can be extended beyond eight carbons. By employing longer α,ω-dihaloalkanes (e.g., 1,7-dibromoheptane, 1,8-dibromooctane, or 1,10-dibromodecane) in the reaction with malonic esters, a series of tetracarboxylates with nonane, decane, or even longer backbones can be synthesized. General synthetic strategies for creating compounds with long alkyl chains are well-established. rsc.orgnih.gov Increasing the length of the hydrocarbon chain enhances the lipophilic character of the molecule and is expected to raise its melting and boiling points due to increased surface area and stronger intermolecular forces. These long-chain derivatives could be useful in applications requiring low-surface-energy materials. mdpi.com

Table 3: Synthesis of Extended Alkyl Chain Tetracarboxylates

| Target Alkyl Chain | Required Dihaloalkane |

|---|---|

| Nonane (9 carbons) | 1,7-Dibromoheptane |

| Decane (10 carbons) | 1,8-Dibromooctane |

| Dodecane (12 carbons) | 1,10-Dibromodecane |

| Tetradecane (14 carbons) | 1,12-Dibromododecane |

Incorporation of Heteroatoms or Rigid Cyclic Frameworks

The introduction of heteroatoms or the formation of rigid cyclic systems transforms the flexible linear structure of octane-1,1,8,8-tetracarboxylate esters into more conformationally constrained molecules. These modifications can profoundly influence the chemical and physical properties of the resulting compounds.

Bridged polycyclic systems are characterized by two rings sharing two non-adjacent carbon atoms, known as bridgehead carbons. The synthesis of such structures from a linear precursor like this compound necessitates intramolecular cyclization strategies that form multiple rings in a controlled manner.

One potential approach involves the functionalization of the octane (B31449) backbone to introduce reactive sites amenable to cyclization. For instance, the introduction of unsaturation or hydroxyl groups along the carbon chain would allow for subsequent intramolecular cycloaddition or etherification reactions. A hypothetical synthetic route could involve the selective oxidation of the octane chain to introduce ketone functionalities, which could then be converted to precursors for intramolecular Diels-Alder reactions or other pericyclic reactions to form the bridged system.

Another powerful strategy for constructing bridged polycyclic frameworks is through intramolecular C–H bond insertion reactions. beilstein-journals.orgnih.gov This method typically involves the generation of a highly reactive intermediate, such as a carbene or nitrene, at one end of the molecule, which then inserts into a C–H bond elsewhere in the chain. To apply this to this compound, one of the terminal ester groups could be converted into a diazoketone. Upon activation, the resulting carbene could undergo an intramolecular C–H insertion into the octane backbone to forge a new carbon-carbon bond, leading to a bridged bicyclic structure. The regioselectivity of this insertion would be influenced by the conformational preferences of the flexible alkyl chain.

| Reaction Type | Required Precursor Modification | Potential Bridged System |

| Intramolecular Diels-Alder | Introduction of a diene and a dienophile on the octane chain. | Bicyclo[x.y.z]alkane core |

| Intramolecular C-H Insertion | Conversion of a terminal ester to a diazo group. | Bicyclo[x.y.z]octane derivative |

| Radical Cyclization | Introduction of radical precursors (e.g., halides) and radical initiators. | Fused and bridged ring systems |

Macrocycles are large ring structures, and their synthesis from linear precursors often presents challenges related to entropy and competing intermolecular reactions. However, several established methods can be hypothetically applied to the cyclization of derivatives of this compound.

A prominent method for the synthesis of large carbocyclic rings is the Thorpe-Ziegler reaction . wikipedia.orgbuchler-gmbh.comlscollege.ac.indntb.gov.uachem-station.com This intramolecular cyclization of dinitriles is conceptually related to the Dieckmann condensation. To utilize this method, the four ester groups of this compound would first need to be converted to nitrile functionalities. This could be achieved through a multi-step sequence involving reduction of the esters to alcohols, conversion to halides, and subsequent nucleophilic substitution with cyanide. The resulting octane-1,1,8,8-tetranitrile could then undergo an intramolecular Thorpe-Ziegler cyclization under basic conditions to yield a large cyclic β-enaminonitrile, which upon acidic hydrolysis would furnish a macrocyclic ketone.

Another versatile technique for macrocyclization is Acyclic Diene Metathesis (ADMET) polymerization and cyclization. utwente.nlnih.govrsc.orgmdpi.comnih.gov This method requires the precursor to have terminal alkene functionalities. This compound could be chemically modified by introducing terminal double bonds at both ends of the molecule. For instance, the ester groups could be reduced to alcohols, which are then etherified with an unsaturated alcohol like 4-pentenol. The resulting tetra-alkenyl ether, possessing four terminal double bonds, could then be subjected to ring-closing metathesis (RCM) using a suitable ruthenium catalyst. This would lead to the formation of a large macrocyclic structure containing multiple ester and ether linkages. The efficiency of the macrocyclization would depend on factors such as the concentration of the substrate and the choice of catalyst.

| Macrocyclization Method | Required Functional Groups | Resulting Macrocycle Type |

| Thorpe-Ziegler Reaction | Terminal Nitriles | Carbocyclic Ketone |

| Acyclic Diene Metathesis | Terminal Alkenes | Unsaturated Polyether/Polyester |

| High-Dilution Lactonization | Terminal Carboxylic Acid and Alcohol | Macrolactone |

The synthesis of these complex bridged and macrocyclic structures from a linear precursor like this compound highlights the versatility of this chemical scaffold. While direct experimental evidence for these specific transformations may be limited, the application of established synthetic methodologies provides a clear conceptual framework for the design and synthesis of a wide variety of structurally diverse derivatives.

Advanced Analytical and Computational Research on Tetraethyl Octane 1,1,8,8 Tetracarboxylate

Spectroscopic Characterization for Structural Elucidation

The definitive structural elucidation of a chemical compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture, from the connectivity of atoms to the nature of the functional groups present. For Tetraethyl octane-1,1,8,8-tetracarboxylate, a comprehensive analysis would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry. However, a thorough review of scientific literature and chemical databases indicates a lack of publicly available experimental spectroscopic data for this specific compound. The following sections outline the principles of these techniques and the type of information they would yield.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical environment.

For this compound, specific chemical shifts (δ), coupling constants (J), and signal multiplicities in the ¹H and ¹³C NMR spectra would be expected. The ¹H NMR spectrum would likely show characteristic signals for the ethyl ester groups (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons) and the protons of the octane (B31449) backbone. The methine proton at the C1 and C8 positions would also have a distinct chemical shift. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the carbons of the octane chain.

Despite the theoretical expectations, no experimental ¹H or ¹³C NMR data for this compound has been found in the public domain.

Table 1: Predicted ¹H NMR Data for this compound (Experimental data not publicly available)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|

Table 2: Predicted ¹³C NMR Data for this compound (Experimental data not publicly available)

| Chemical Shift (δ, ppm) | Assignment |

|---|

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR and Raman spectra of this compound would be expected to show strong absorption bands corresponding to the C=O stretching of the ester functional groups, typically in the region of 1730-1750 cm⁻¹. Other characteristic vibrations would include C-O stretching, and various C-H stretching and bending modes for the alkyl chains. The presence and position of these bands would confirm the presence of the ester groups and the hydrocarbon backbone.

A comprehensive search has not yielded any publicly available experimental IR or Raman spectra for this compound.

Table 3: Characteristic Infrared Absorption Bands for this compound (Experimental data not publicly available)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, and can also offer structural clues through the analysis of fragmentation patterns.

For this compound (C₂₀H₃₄O₈), high-resolution mass spectrometry would be able to confirm its exact molecular weight of 402.2254 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. The fragmentation pattern would likely involve the loss of ethoxy groups (-OCH₂CH₃) and other characteristic cleavages of the ester and octane structures.

However, no experimental mass spectrometry data for this compound is currently available in the scientific literature or public databases.

Table 4: Expected Mass Spectrometry Data for this compound (Experimental data not publicly available)

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|

Crystallographic Studies for Solid-State Structure Determination

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional arrangement of atoms in the solid state. This technique can elucidate bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction analysis would provide a precise 3D model of the this compound molecule. This would confirm the connectivity of the atoms and provide detailed geometric parameters. Such an analysis would be invaluable for understanding the molecule's conformation in the solid state.

A search of crystallographic databases and the scientific literature did not reveal any reports on the single-crystal X-ray diffraction analysis of this compound or its closely related derivatives.

Analysis of Intermolecular Interactions and Packing Architectures

If a crystal structure were available, it would allow for a detailed analysis of the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern the crystal packing. This information is crucial for understanding the solid-state properties of the compound. Without experimental crystallographic data, any discussion of the packing architecture of this compound would be purely speculative.

Computational Chemistry and Molecular Modeling Applications

Advanced computational techniques have become indispensable in modern chemical research, offering profound insights into molecular structures, dynamics, and reactivity. For a molecule as structurally complex as this compound, with its flexible octyl chain and bulky tetraester groups, these in silico methods provide a powerful lens to explore its behavior at an atomic level. The following sections detail the application of key computational methodologies to elucidate the intricate characteristics of this compound.

Density Functional Theory (DFT) for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is particularly well-suited for analyzing the conformational preferences and electronic properties of organic molecules like this compound.

A systematic conformational analysis using DFT can identify the most stable geometries of the molecule. Given the rotational freedom around the C-C bonds of the octane backbone and the C-O bonds of the ethyl ester groups, the molecule can adopt a multitude of conformations. A computational study would typically involve rotating key dihedral angles and performing geometry optimizations for each starting structure. The B3LYP functional combined with a 6-31G(d,p) basis set is a common and reliable choice for such calculations on organic molecules. nih.gov

The primary goal of this analysis is to locate the global minimum energy conformer as well as other low-energy local minima on the potential energy surface. mdpi.com Vibrational frequency calculations are subsequently performed on all optimized geometries to confirm that they are true minima (i.e., possess no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energies (ZPVE) and Gibbs free energies. mdpi.com

The electronic properties derived from DFT calculations include the distribution of electron density, molecular orbital shapes, and energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. eurjchem.com Mapping the electrostatic potential (ESP) onto the electron density surface can reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions. researchgate.net

Table 1: Hypothetical Relative Energies of Optimized Conformers of this compound

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (ΔE + ZPE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Population (%) at 298.15 K |

| Conf-1 (Global Minimum) | 178.5° (anti) | 0.00 | 0.00 | 65.8 |

| Conf-2 | 62.1° (gauche) | 0.85 | 0.92 | 19.5 |

| Conf-3 | -61.8° (gauche) | 0.86 | 0.93 | 14.2 |

| Conf-4 | -179.2° (anti, ester rotation) | 2.10 | 2.25 | 0.5 |

This table presents hypothetical data illustrating the expected outcomes of a DFT conformational analysis. The data shows a clear preference for an extended 'anti' conformation of the central carbon backbone.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for identifying stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the accessible conformational space under specific conditions (e.g., in a solvent at a given temperature). acs.org

For this compound, an all-atom MD simulation would be performed to map its conformational landscape. This involves placing the molecule in a simulation box filled with a suitable solvent, such as water or a nonpolar organic solvent, to mimic experimental conditions. The system is then equilibrated, and a production run is performed for a duration sufficient to sample a wide range of conformations—typically on the nanosecond to microsecond timescale. mdpi.com

The resulting trajectory file, which contains snapshots of the atomic coordinates at regular time intervals, can be analyzed to understand the molecule's flexibility and preferred shapes in solution. nih.gov Key analyses include:

Principal Component Analysis (PCA): To identify the dominant modes of motion in the molecule.

Dihedral Angle Distributions: To quantify the rotational preferences around specific bonds.

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Free Energy Landscapes: By projecting the trajectory onto one or more reaction coordinates (e.g., key dihedral angles or the radius of gyration), a free energy surface can be constructed. This landscape visually represents the stable conformational basins and the energy barriers between them. nih.gov

These simulations would reveal how the flexible octane chain folds and contorts and how the four ethyl carboxylate groups interact with each other and the surrounding solvent. This provides a much richer understanding of the molecule's structure than static quantum chemical calculations alone.

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical calculations are powerful tools for elucidating reaction mechanisms, allowing researchers to map the entire reaction pathway from reactants to products, including the high-energy transition state. rsc.orgrsc.org This approach can predict the feasibility of a reaction and provide detailed mechanistic insights. nih.govresearchgate.net

A relevant reaction to study for this compound would be its hydrolysis, a fundamental reaction for esters. acs.orgaminer.org Using quantum chemistry, one could model the base-catalyzed hydrolysis of one of the ester groups. The calculation would begin by optimizing the geometries of the reactants (the ester and a hydroxide (B78521) ion) and the products (the carboxylate anion and ethanol).

The most critical part of the calculation is locating the transition state (TS) structure. This is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. rsc.org Various algorithms can be employed to find the TS. Once located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the TS correctly connects the reactant and product states. researchgate.net

From these calculations, the activation energy (the energy difference between the reactants and the transition state) can be determined. A lower activation energy implies a faster reaction rate. By comparing the activation energies for different potential pathways, the most likely reaction mechanism can be identified. nih.gov

Table 2: Hypothetical Calculated Energies for the Base-Catalyzed Hydrolysis of a Single Ester Group

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Ester + OH- | 0.00 |

| Transition State (TS) | Tetrahedral Intermediate Formation | +15.2 |

| Intermediate | Tetrahedral Intermediate | -8.5 |

| Products | Carboxylate + Ethanol (B145695) | -18.7 |

This hypothetical data illustrates the energy profile for a two-step hydrolysis mechanism. The activation energy for the rate-determining step (formation of the tetrahedral intermediate) is calculated to be 15.2 kcal/mol.

These theoretical results provide a crucial guide for understanding the reactivity and stability of this compound, complementing experimental studies and enabling predictions of its chemical behavior. researchgate.net

Academic Applications of Tetraethyl Octane 1,1,8,8 Tetracarboxylate and Its Derivatives in Organic Synthesis and Beyond

Strategic Building Blocks for Complex Carbocyclic and Heterocyclic Systems

The fundamental structure of Tetraethyl octane-1,1,8,8-tetracarboxylate, featuring two malonate-like termini separated by a flexible hexane (B92381) spacer, earmarks it as a valuable precursor for the synthesis of complex carbocyclic and heterocyclic systems. In organic synthesis, malonic esters are cornerstone reagents for a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and Michael additions, followed by cyclization, decarboxylation, and condensation reactions.

The two reactive centers in this compound can be exploited to construct macrocyclic or bicyclic structures. For instance, intramolecular cyclization under high-dilution conditions could, in principle, lead to the formation of large carbocyclic rings, which are scaffolds of interest in medicinal chemistry and materials science. The flexible octane (B31449) backbone allows for the necessary conformational arrangements to facilitate such ring closures.

Furthermore, the ester functionalities can be hydrolyzed to the corresponding tetracarboxylic acid, which can then be used in cyclization reactions to form various heterocyclic systems. For example, condensation with diamines could yield large macrocyclic diamides, which are precursors to complex polycyclic alkaloids or other nitrogen-containing natural products. The general reactivity of malonic esters suggests that this compound could be a strategic starting material for the synthesis of compounds with unique three-dimensional architectures.

Precursors for Polycarboxylate-Based Materials in Advanced Polymer Chemistry Research

The tetra-functional nature of this compound makes it a candidate as a monomer or cross-linking agent in the synthesis of advanced polymer materials. Polycarboxylates are a significant class of polymers with applications ranging from superplasticizers in concrete to biodegradable materials and drug delivery systems.

Design and Synthesis of Polycarboxylate Architectures

This compound can be envisioned as a monomer in condensation polymerization reactions. Following hydrolysis to the parent tetracarboxylic acid, it can be reacted with diols or diamines to form polyesters or polyamides, respectively. The four carboxyl groups allow for the formation of branched or cross-linked polymer networks, leading to materials with high thermal stability and mechanical strength. The long, flexible octane chain would impart a degree of elasticity and hydrophobicity to the resulting polymer.

The design of novel polymer architectures, such as dendrimers or hyperbranched polymers, could also utilize this tetraester. By controlling the reaction conditions, the stepwise addition of other monomers to the four reactive sites could lead to highly branched, three-dimensional macromolecules with a high density of functional groups at their periphery.

Fundamental Studies on Polymerization from Tetracarboxylate Monomers

The use of tetracarboxylate monomers like this compound allows for fundamental studies into the kinetics and mechanisms of network formation in polymers. The relatively simple and well-defined structure of this monomer would enable researchers to correlate the monomer structure with the final properties of the polymer network, such as gel point, cross-linking density, and swelling behavior. Such studies are crucial for the rational design of polymers with tailored properties for specific applications. The flexible aliphatic spacer in this compound offers a point of comparison to more rigid aromatic tetracarboxylate monomers, allowing for investigations into the role of monomer flexibility on polymer properties.

Role in the Synthesis of Ligands for Coordination Chemistry and Supramolecular Assemblies

Polycarboxylate ligands are of immense interest in coordination chemistry and the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. mdpi.com The hydrolysis of this compound to octane-1,1,8,8-tetracarboxylic acid would yield a flexible tetradentate ligand capable of coordinating to one or more metal centers.

The coordination of this ligand to metal ions can lead to the formation of a variety of structures, from simple mononuclear complexes to intricate three-dimensional coordination polymers. nih.govmdpi.com The flexibility of the octane backbone would allow the ligand to adopt various conformations to satisfy the coordination geometry of different metal ions, potentially leading to novel network topologies. nih.govmdpi.com These materials are of interest for applications in gas storage, catalysis, and sensing. The length of the aliphatic chain also allows for the possibility of forming interpenetrated or entangled network structures, which can exhibit unique physical and chemical properties. The resulting coordination polymers could possess porous structures, with the size and shape of the pores being influenced by the length and flexibility of the organic linker. mdpi.com

Below is a table summarizing the potential applications of this compound in different fields of chemistry.

| Field of Chemistry | Potential Application | Key Structural Feature Utilized |

| Organic Synthesis | Precursor for macrocycles and bicyclic compounds | Two terminal malonate-like groups and a flexible eight-carbon chain |

| Synthesis of complex heterocyclic systems | Four ester groups for conversion to other functionalities | |

| Polymer Chemistry | Monomer for branched or cross-linked polyesters/polyamides | Tetra-functionality |

| Building block for dendrimers and hyperbranched polymers | Four reactive sites | |

| Model compound for polymerization studies | Well-defined structure with a flexible spacer | |

| Coordination Chemistry | Precursor for flexible tetradentate ligands | Four carboxylate groups (after hydrolysis) |

| Linker for the construction of MOFs and coordination polymers | Ability to coordinate to multiple metal centers | |

| Template for novel supramolecular assemblies | Long, flexible aliphatic backbone |

Emerging Research Directions and Future Outlook for Tetraethyl Octane 1,1,8,8 Tetracarboxylate Chemistry

Development of Asymmetric Synthesis and Stereoselective Transformations

Currently, there are no specific, documented methods in the scientific literature for the asymmetric synthesis of Tetraethyl octane-1,1,8,8-tetracarboxylate. The symmetrical nature of its precursors, 1,6-dibromohexane (B150918) and diethyl malonate, suggests that its standard synthesis does not yield chiral products.

Research into stereoselective transformations of this molecule is also not available. In a broader context, asymmetric synthesis is a critical field for producing enantiomerically pure compounds, often employing chiral catalysts or auxiliaries. Methodologies such as catalytic asymmetric hydrophosphinylation and palladium-catalyzed asymmetric allylic alkylation are used for creating chiral molecules, but their application to this compound has not been reported. nih.govdoi.org

Catalytic Applications and Organocatalysis with Tetracarboxylate Scaffolds

There is no available research demonstrating the use of this compound in catalytic applications or as a scaffold in organocatalysis. The structure of the molecule, with its flexible octyl chain and terminal tetraester groups, could theoretically be modified to create a ligand for metal catalysis or a scaffold for an organocatalyst. However, such derivatives and their catalytic activities have not been described in the literature.

Organocatalysis, in general, utilizes small organic molecules to accelerate chemical reactions and is considered a fundamental pillar of asymmetric catalysis. researchgate.net Various molecular scaffolds are employed in organocatalysis to create specific catalytic environments. researchgate.net While the potential exists, the exploration of tetracarboxylate scaffolds derived from this compound remains an uninvestigated area of research.

Integration with Sustainable Chemistry Principles and Flow Synthesis

Specific studies on the integration of sustainable chemistry principles or the use of flow synthesis for the production of this compound are not present in the current body of scientific literature.

Sustainable or "green" chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Flow chemistry, or continuous-flow synthesis, is a key technology in green chemistry, offering advantages in safety, efficiency, and scalability. researchgate.netdurham.ac.uk While flow synthesis has been applied to the production of various esters and active pharmaceutical ingredients, its specific application to the synthesis of this compound has not been documented.

Exploration of Bio-Inspired Synthetic Routes and Biocatalysis

There is no evidence of research into bio-inspired synthetic routes or the use of biocatalysis for the synthesis of this compound.

Bio-inspired synthesis seeks to mimic natural processes to create complex molecules, while biocatalysis employs enzymes to catalyze chemical reactions. acs.org Lipases are a common class of enzymes used in the synthesis of esters, including long-chain fatty acid esters, often under mild and environmentally friendly conditions. nih.govdepositolegale.itacs.org The enzymatic synthesis of various esters is a well-established field, but these methods have not been specifically applied to or reported for this compound.

Q & A

Q. What synthetic methodologies are optimal for preparing tetraethyl octane-1,1,8,8-tetracarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis likely involves esterification of octane-1,1,8,8-tetracarboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄). Key parameters include stoichiometric excess of ethanol (≥4:1 molar ratio), reflux conditions (110–120°C), and monitoring via GC to track esterification progress . Side reactions (e.g., transesterification) can be minimized by maintaining anhydrous conditions. Post-synthesis purification may involve fractional distillation or column chromatography.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm ester group placement and backbone structure. Ethyl protons (δ ~1.2–1.4 ppm, triplet; δ ~4.0–4.3 ppm, quartet) and carboxylate carbons (δ ~165–170 ppm) are diagnostic .

- Gas Chromatography (GC) : Assess purity (>95%) and identify residual solvents or unreacted precursors. Use a polar column (e.g., DB-WAX) for optimal separation .

- Mass Spectrometry (MS) : Confirm molecular weight (C₂₀H₃₂O₈, theoretical MW 408.44 g/mol) via ESI-MS or EI-MS .

Advanced Research Questions

Q. How do structural modifications (e.g., phenyl substitution) alter the dielectric properties of tetraethyl tetracarboxylates?

- Methodological Answer : Compare dielectric constants (k) of structurally analogous compounds:

Q. What challenges arise in reconciling contradictory data on dielectric constants for tetraethyl tetracarboxylates?

- Methodological Answer : Discrepancies in k values (e.g., 5.9 vs. 2.7 for phenyl-substituted analogs) may stem from:

- Measurement conditions : Temperature variations (e.g., 66°F vs. 68°F) and electrode polarization effects.

- Sample purity : Trace solvents (e.g., ethanol) can lower k. Validate purity via GC-MS before testing.

- Crystallinity : Amorphous vs. crystalline phases affect dipole alignment. Use XRD to confirm phase consistency .

Q. How can computational modeling (e.g., DFT) predict reactivity or applications of this compound in material science?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for polymerization or crosslinking reactions.

- Solubility Parameters : Predict compatibility with polymers (e.g., polyesters) via Hansen solubility parameters derived from molecular dynamics simulations.

- Thermal Stability : Simulate bond dissociation energies (BDEs) for ester groups to assess decomposition thresholds (>200°C) .

Data-Driven Research Questions

Q. What experimental protocols ensure accurate quantification of this compound in complex mixtures?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210 nm). Mobile phase: 70:30 acetonitrile/water (0.1% TFA). Calibrate with a standard curve (R² ≥ 0.995) .

- Sample Preparation : Liquid-liquid extraction (LLE) with dichloromethane to isolate the compound from aqueous matrices. Recovery rates >90% require pH adjustment (pH 2–3) to protonate carboxylates .

Q. How does the steric hindrance of this compound influence its reactivity in ester exchange reactions?

- Methodological Answer :

- Kinetic Studies : Monitor transesterification with methanol (1:10 molar ratio) using ¹H NMR. Compare rate constants (k) with less hindered analogs (e.g., triethyl methanetricarboxylate, k = 0.15 h⁻¹ ).

- Activation Energy (Eₐ) : Determine via Arrhenius plots (20–80°C). Steric hindrance typically increases Eₐ by 10–20 kJ/mol, reducing reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.